molecular formula C25H28N2O2 B10880760 1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

1-[(3-Methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Cat. No.: B10880760
M. Wt: 388.5 g/mol
InChI Key: WXXAWTDUWDOAHX-UHFFFAOYSA-N
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Description

1-(3-methoxybenzyl)-4-(3-phenoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring, with one benzyl group substituted with a methoxy group and the other with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzyl)-4-(3-phenoxybenzyl)piperazine typically involves the reaction of 1-(3-methoxybenzyl)piperazine with 3-phenoxybenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of toluene derivatives.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Scientific Research Applications

1-(3-methoxybenzyl)-4-(3-phenoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxybenzyl)-4-benzylpiperazine: Lacks the phenoxy group, which may result in different chemical and biological properties.

    1-(3-phenoxybenzyl)-4-benzylpiperazine: Lacks the methoxy group, which may affect its reactivity and interactions with biological targets.

    1-benzyl-4-(3-phenoxybenzyl)piperazine: Lacks the methoxy group and has a different substitution pattern on the piperazine ring.

Uniqueness

1-(3-methoxybenzyl)-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both methoxy and phenoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can participate in various interactions, making the compound versatile for different applications.

Properties

Molecular Formula

C25H28N2O2

Molecular Weight

388.5 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H28N2O2/c1-28-24-11-5-7-21(17-24)19-26-13-15-27(16-14-26)20-22-8-6-12-25(18-22)29-23-9-3-2-4-10-23/h2-12,17-18H,13-16,19-20H2,1H3

InChI Key

WXXAWTDUWDOAHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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